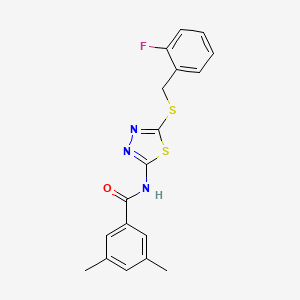
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazole ring, the introduction of the 2-fluorobenzyl group, and the attachment of the 3,5-dimethylbenzamide group. The exact methods and conditions would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-thiadiazole ring, the 2-fluorobenzyl group, and the 3,5-dimethylbenzamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The 1,3,4-thiadiazole ring, the 2-fluorobenzyl group, and the 3,5-dimethylbenzamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique
Anticancer Research
The compound N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide and its derivatives have been extensively studied for their potential as anticancer agents. Research in this area focuses on synthesizing various derivatives and evaluating their efficacy against different cancer cell lines. For example, Osmaniye et al. (2018) synthesized new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives and investigated their probable anticancer activity against several cancer cell lines (Osmaniye et al., 2018). Similarly, Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, including anticancer properties (Gür et al., 2020).
Photodynamic Therapy for Cancer
The use of certain derivatives in photodynamic therapy for cancer treatment is another significant area of research. Pişkin et al. (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating potential for use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Development of Anticonvulsants
Another important application of this compound is in the development of anticonvulsant drugs. Research by Sych et al. (2018) involved the development of quality control methods for promising anticonvulsants derived from 1,3,4-thiadiazole, highlighting the potential of these compounds in treating seizures (Sych et al., 2018).
Optoelectronic and Photochemical Applications
The compound and its derivatives have also been explored for their optoelectronic and photochemical applications. Woodward et al. (2017) reported on thiazolothiazole fluorophores that exhibit strong fluorescence and reversible electrochromism, making them suitable for multifunctional optoelectronic and electron transfer sensing applications (Woodward et al., 2017).
Antimicrobial Properties
The antimicrobial properties of derivatives have also been studied. For example, the synthesis of Sparfloxacin derivatives as antibacterial and antimycobacterial agents, as well as their cytotoxicity investigation, was carried out by Gurunani et al. (2022), indicating the potential use of these derivatives in combating various bacterial infections (Gurunani et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole-3-acetic acid derivatives, have been found to exhibit various pharmacological properties, including acetylcholinesterase inhibition, antimicrobial, antifungal, antibacterial, tubulin polymerization inhibition, antiviral, and butyrylcholinesterase inhibition .
Mode of Action
It is known that compounds with a 1,3,4-thiadiazole core can interact with a number of lipophilic amino acids . This interaction could potentially alter the function of these amino acids, leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to acetylcholine metabolism, tubulin polymerization, and various microbial metabolic pathways .
Pharmacokinetics
It is known that compounds with similar structures can be extensively metabolized in human hepatocytes . This suggests that the compound may have good bioavailability and could be metabolized into various metabolites, which could have their own effects.
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that this compound may have a variety of effects, including inhibiting acetylcholinesterase, disrupting tubulin polymerization, and exhibiting antimicrobial, antifungal, antibacterial, and antiviral activities .
Propriétés
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-5-3-4-6-15(13)19/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOGWDYTCRRCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

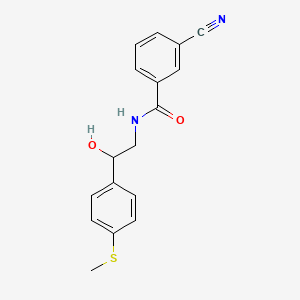

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)
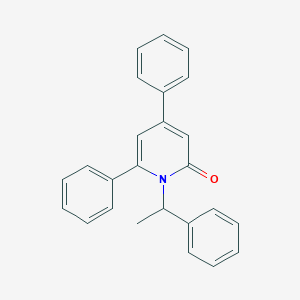
![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)
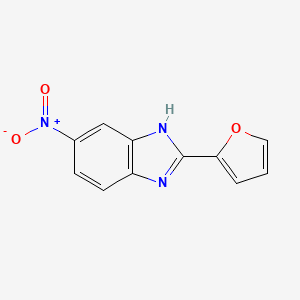

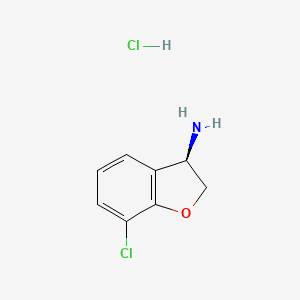
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)